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Linagliptin Methyldimer

Cat. No.: B12363722
M. Wt: 945.1 g/mol
InChI Key: CEWRYIAJQLCIAT-BZDWUGKRSA-N
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Description

Contextual Overview of Pharmaceutical Impurity Research

Pharmaceutical impurity research is a specialized field dedicated to the detection, identification, structural elucidation, and quantification of impurities in drug substances and products. pnrjournal.comrasayanjournal.co.in The International Council for Harmonisation (ICH) has established stringent guidelines that mandate the characterization of any impurity present above a certain threshold (typically 0.10% for drugs with a maximum daily dose of 2g or less). researchgate.netich.org This regulatory framework underscores the critical need for comprehensive impurity profiling to ensure the quality and safety of pharmaceuticals. researchgate.net

The sources of impurities are diverse and can be broadly categorized as:

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. pnrjournal.com

Inorganic Impurities: These may arise from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or other residual metals.

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes. europa.eutga.gov.au

The primary objective of impurity profiling is to develop a comprehensive understanding of the impurity landscape of an API. This knowledge is crucial for process optimization to minimize the formation of impurities and for the development of robust analytical methods for their control. nih.govresearchgate.net

Significance of Linagliptin Methyldimer Characterization in Active Pharmaceutical Ingredients

The characterization of this compound is a critical aspect of ensuring the quality and consistency of the Linagliptin API. As a process-related impurity, its formation is directly linked to the synthetic pathway employed in the manufacturing of Linagliptin. nih.govresearchgate.net The presence of this dimer, which consists of two Linagliptin molecules covalently linked, can potentially alter the pharmacological and toxicological profile of the drug product.

The significance of its characterization lies in several key areas:

Quality Control: A well-characterized this compound serves as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to routinely monitor its presence in batches of Linagliptin. nih.govclearsynth.com This ensures that the level of this impurity is maintained below the limits stipulated by regulatory authorities. researchgate.net

Process Understanding and Optimization: By understanding the structure of this compound and the mechanism of its formation, chemists can refine the manufacturing process to minimize its generation. nih.gov Studies have indicated that this dimer can be formed under acidic conditions through aza-enolization. nih.gov This knowledge allows for the implementation of control strategies to prevent its formation.

Regulatory Compliance: Comprehensive data on the identification, characterization, and control of this compound is a prerequisite for regulatory submissions for new drug applications. clearsynth.comich.org

Classification and Nomenclature of this compound

Based on regulatory guidelines, this compound is classified as an organic impurity , and more specifically, a process-related impurity . nih.govresearchgate.net This classification indicates that it is formed during the manufacturing process of Linagliptin. It is also referred to as a "dimer impurity" due to its structure. pharmaffiliates.com

The formal chemical name for this compound, according to IUPAC nomenclature, is:

8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione . clearsynth.comchemicea.com

This systematic name precisely describes the complex molecular architecture of the dimer. The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number.

Detailed Research Findings

The characterization of this compound has been accomplished through the application of various advanced analytical techniques. These methods provide crucial information regarding its structure, molecular weight, and chromatographic behavior.

Table 1: Physicochemical and Identification Data for this compound

Parameter Value Reference(s)
Molecular Formula C₅₁H₅₆N₁₆O₄ medchemexpress.comlgcstandards.com
Molecular Weight 957.095 g/mol medchemexpress.comlgcstandards.com
CAS Number 1418133-47-7 clearsynth.comchemicea.com
Appearance Off-White to Pale Yellow Solid

| Classification | Organic Impurity, Process-Related Impurity | nih.govresearchgate.net |

Table 2: Analytical Techniques for the Characterization of this compound

Analytical Technique Purpose Reference(s)
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the impurity in the API. nih.govpnrjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of molecular weight and fragmentation pattern for structural elucidation. nih.govchemicea.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H56N16O4 B12363722 Linagliptin Methyldimer

Properties

Molecular Formula

C50H56N16O4

Molecular Weight

945.1 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]-4-methyl-1H-quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1

InChI Key

CEWRYIAJQLCIAT-BZDWUGKRSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C

Origin of Product

United States

Structural Elucidation and Definitive Characterization of Linagliptin Methyldimer

Advanced Spectroscopic Techniques for Structural Assignment

A combination of high-resolution mass spectrometry and various nuclear magnetic resonance and infrared spectroscopic methods have been employed to unambiguously determine the structure of Linagliptin Methyldimer.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For the Linagliptin dimer impurity, HRMS analysis provided a precise mass measurement, which was crucial in confirming its molecular formula.

Table 1: HRMS Data for this compound
ParameterObserved Value
Molecular Formula C₅₁H₅₆N₁₆O₄
Mass Spectrum (ESI)⁺ 957.3 [M+H]⁺

The observed mass-to-charge ratio ([M+H]⁺) of 957.3 is consistent with the calculated molecular weight for the proposed elemental composition of C₅₁H₅₆N₁₆O₄, providing strong evidence for the dimeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H-NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring atoms. The ¹H-NMR spectrum of the Linagliptin dimer impurity was recorded in CDCl₃ at 400 MHz.

Table 2: ¹H-NMR Spectroscopic Data for this compound
Chemical Shift (δ ppm)Multiplicity / Coupling Constant (J Hz)Number of ProtonsAssignment
8.00t2HAromatic
7.87dd2HAromatic
7.75m2HAromatic
7.51m2HAromatic
5.52m4H-
4.83m4H-
3.63m2H-
3.63-3.21m8H-
3.52s3H-CH₃
3.49s3H-CH₃
3.42m2H-
3.21m2H-
2.86s3H-CH₃
2.04-1.59m4H-
1.90-1.73m4H-
1.76t3H-CH₃
1.70t3H-CH₃

¹³C-NMR spectroscopy provides information on the different carbon environments within the molecule. The ¹³C-NMR spectrum of the Linagliptin dimer impurity was recorded in CDCl₃ at 100 MHz.

Table 3: ¹³C-NMR Spectroscopic Data for this compound
Chemical Shift (δ ppm)
168.70, 168.48
161.19, 160.84
155.95, 155.86
154.47, 154.39
151.94, 151.88
150.16, 149.97
147.97, 147.92
133.80, 133.41
129.18, 128.90
127.37, 126.84
124.95, 124.16
123.22, 122.65
104.76, 104.63
81.64, 81.51
73.37, 73.16
55.54
53.64, 53.50
50.77
46.44, 46.36
43.27
35.84, 35.77
31.56
30.98
29.92, 29.87
29.32
23.49
22.72
21.83
3.76

While one-dimensional NMR provides foundational data, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing definitive proton-proton and proton-carbon correlations, which in turn confirms the complete bonding framework of the molecule. Although these techniques are standard for full structural elucidation, specific 2D-NMR data for this compound is not detailed in publicly available scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic-Mass Spectrometric Coupling for Structural Confirmation

The use of coupled chromatographic and mass spectrometric techniques is the gold standard for the identification and characterization of pharmaceutical impurities. While it is highly probable that such methods have been employed for the analysis of this compound within pharmaceutical development and quality control settings, the specific data and methodologies are largely proprietary and not available in the public domain.

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying compounds in a mixture. For a compound like this compound, an LC-MS analysis would provide crucial information such as its retention time under specific chromatographic conditions and its mass-to-charge ratio (m/z). This data is fundamental for its initial identification in a sample matrix.

A hypothetical LC-MS analysis would likely involve a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system to achieve separation from Linagliptin and other related substances. The mass spectrometer would then ionize the eluted compounds, and a full scan would reveal the protonated molecule [M+H]+ of this compound at an m/z corresponding to its molecular weight.

Interactive Data Table: Hypothetical LC-MS Profile of this compound

ParameterExpected Value
Molecular Formula C50H56N16O4
Molecular Weight 945.08
Retention Time (min) Not Publicly Available
[M+H]+ (m/z) 946.08

Note: The retention time is highly dependent on the specific LC method used (e.g., column, mobile phase, flow rate) and is therefore not provided.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Resolution

Ultra-performance liquid chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. For the analysis of closely related impurities like dimers, UPLC-MS would be the preferred method to ensure baseline separation from the parent drug and other potential byproducts. The enhanced resolution is critical for accurate quantification and isolation for further structural studies.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the definitive structural elucidation of unknown compounds. In an MS/MS experiment, the parent ion of interest (in this case, the [M+H]+ ion of this compound) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

By analyzing the mass differences between the parent ion and the various fragment ions, a fragmentation pathway can be proposed, revealing the connectivity of the molecule. This information is crucial to confirm the dimeric structure and the nature of the linkage between the two Linagliptin monomers. Without access to the actual MS/MS spectrum of this compound, a detailed analysis of its fragmentation pathway remains speculative.

Interactive Data Table: Hypothetical Tandem MS Data for this compound

Parent Ion (m/z)Fragment Ions (m/z)
946.08Not Publicly Available

Note: The fragmentation pattern is a key piece of structural information that is not available in the public domain.

Mechanistic Pathways of Linagliptin Methyldimer Formation

Origin and Pathways in Pharmaceutical Synthesis Processes

During the manufacturing of Linagliptin, specific conditions and reagents can facilitate the dimerization of the molecule, leading to the formation of the methyldimer impurity.

The appearance of Linagliptin Methyldimer as a process-related impurity is often linked to acidic conditions present during the synthesis, particularly in steps involving the deprotection of amine groups. The formation of the dimer is understood to occur when one Linagliptin molecule acts as a nucleophile and another as an electrophile. This reaction is catalyzed by an acidic environment, which can inadvertently be created during certain stages of the chemical synthesis. In some patented methods designed to intentionally synthesize the dimer for use as a reference standard, a crude Linagliptin product is treated with an azo catalyst and a strong acid, demonstrating a plausible pathway for its formation as a byproduct in the main synthesis route if acidic conditions are not carefully controlled. google.com

The yield of this compound is highly sensitive to the specific reagents and conditions employed during synthesis. Research and patent literature describe methods that can generate the dimer with high purity and yield, offering insight into the factors that promote its formation. google.com

Key factors influencing the yield include:

Acid Catalysis : The presence and concentration of acids, such as hydrochloric acid, formic acid, or acetic acid, are critical. Acidic environments, particularly those with a pH below optimal levels, can significantly increase the rate of dimerization. google.com In some manufacturing processes, the use of acid for deprotection can lead to dimer impurity levels exceeding 5%.

Catalysts : Specific catalysts, particularly azo compounds like dimethyl azodiisobutyrate or azobisisovaleronitrile, have been shown to effectively promote the dimerization reaction. google.com

Temperature : The reaction temperature plays a significant role. For instance, heating Linagliptin in the presence of an acid and catalyst to temperatures between 30°C and 50°C has been demonstrated to produce the dimer impurity in high yields. google.com

Solvents : The choice of solvent, such as a mixture of dichloromethane and ethanol or tetrahydrofuran, can also influence the reaction kinetics and the yield of the dimer. google.com

Table 1: Conditions for Synthesizing Linagliptin Dimer Impurity
CatalystAcid (Concentration)TemperatureYieldPurity (HPLC)
Dimethyl azodiisobutyrateHydrochloric acid (2.0mol/L)35°C97.12%99.91%
Dimethyl azodiisobutyrateFormic acid (1mol/L)30°C93.40%99.82%
AzobisisovaleronitrileHydrochloric acid (2.0mol/L)35°C94.33%99.83%
4,4'-azobis(4-cyanovaleric acid)Hydrochloric acid (4.0mol/L)35°C87.85%99.23%

Degradation-Induced Dimerization Mechanisms

Linagliptin can also undergo dimerization as a result of degradation when exposed to certain environmental and chemical stressors.

Forced degradation studies have identified a specific Linagliptin dimer, designated as impurity AD2, which is formed under acidic conditions. nih.govresearchgate.net The proposed mechanism for this transformation is acid-catalyzed aza-enolization. nih.govresearchgate.net In this pathway, the acidic environment facilitates the formation of a Schiff base from a Linagliptin molecule. This intermediate then initiates a nucleophilic attack on the quinoline ring of a second Linagliptin molecule, which acts as an electrophile, resulting in the dimer. nih.gov This pathway underscores the vulnerability of Linagliptin to dimerization in acidic media.

While Linagliptin is highly susceptible to degradation under oxidative conditions, current research does not indicate that this stress leads to dimerization. nih.gov Forced degradation studies using oxidizing agents like hydrogen peroxide show significant degradation of the parent molecule, in some cases up to 35.86% after 24 hours at 60°C. nih.gov However, the identified degradation products (often labeled OX 1, OX 2, OX 3, and OX 4) are not dimers. Instead, they are typically formed through the oxidation of nitrogen atoms within the Linagliptin structure, resulting in compounds such as N-oxides, oximes, or nitro derivatives. nih.govresearchgate.net Therefore, oxidative stress is a critical factor for Linagliptin stability, leading to other forms of degradation rather than the formation of the methyldimer.

The formation of the this compound is significantly influenced by specific environmental factors, with pH being the most critical driver.

pH : As established, acidic conditions are the primary catalyst for dimerization, both during synthesis and degradation. nih.gov Conversely, alkaline conditions (pH ≥ 8) can inhibit or even reverse the formation of the dimer. Studies show that while significant degradation (16.42%) occurs in acidic solution, degradation in an alkaline environment is much lower (2.56%) and does not lead to the same dimeric impurity. nih.gov

Temperature : Elevated temperature alone is not a major cause of dimerization. Thermal degradation studies at 60°C for 10 days resulted in only 0.05% degradation, with the formation of a single, non-dimeric impurity. nih.gov However, temperature can act as an accelerating factor when combined with acidic conditions.

Light : Linagliptin has been found to be relatively stable under photolytic stress. Exposure to UV-VIS light at 60°C resulted in minimal degradation (0.56%), with any resulting impurities forming at levels below 0.1%. nih.gov This suggests that light is not a significant factor in the formation of the this compound.

Table 2: Linagliptin Degradation Under Various Stress Conditions
Stress ConditionConditions% DegradationDimer Formation Noted
Acidic Hydrolysis24 hours at 60°C16.42%Yes (Impurity AD2)
Oxidative24 hours at 60°C35.86%No
Alkaline Hydrolysis10 days at 60°C2.56%No
UV-VIS Photolysis60°C and 60% humidity0.56%No
Thermal10 days at 60°C0.05%No

Data sourced from forced degradation studies. nih.gov

Laboratory Scale Synthesis and Preparation of this compound for Reference Standards

The synthesis of impurity reference standards is a critical aspect of pharmaceutical quality control, providing the necessary materials for the validation of analytical methods and for monitoring the purity of active pharmaceutical ingredients (APIs). nih.govnih.gov this compound, a known process-related impurity and potential degradation product of Linagliptin, is synthesized on a laboratory scale to serve this purpose. nih.gov Its preparation involves specific chemical pathways designed to yield a high-purity product suitable for use as a reference standard.

Condensation Reactions for Dimer Formation

One of the mechanistic pathways leading to the formation of a Linagliptin dimer impurity involves condensation reactions. During the process development of Linagliptin, it has been observed that the formed Linagliptin moiety can react with certain starting materials or intermediates. nih.gov For instance, a dimer impurity, identified as N,N-bis((R)-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)phthalamide, can be formed. This reaction involves the Linagliptin molecule reacting with (R)-7-(but-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, an intermediate in the Linagliptin synthesis pathway. nih.gov The structure of this particular dimer is symmetrical, as confirmed by 13C-NMR spectroscopy, and its molecular formula is C58H58N16O6, which has been verified by high-resolution mass spectrometry (HRMS). nih.gov

Forced degradation studies also provide insight into dimer formation. Under acidic stress conditions (e.g., 1 N HCl), Linagliptin can degrade to form dimeric impurities. nih.govresearchgate.net One such dimer, identified as AD2, is proposed to form through an acid-catalyzed aza-enolization mechanism. nih.gov In this pathway, the initial Schiff base formed subsequently initiates a nucleophilic attack on the quinoline ring of another Linagliptin molecule, which acts as an electrophile, leading to the dimer. nih.gov

Controlled Dimerization Reactions Utilizing Catalytic Methods

For the specific purpose of generating high-purity this compound as a reference standard, controlled catalytic methods are employed. These methods offer a direct and efficient synthesis route from Linagliptin itself. google.compatsnap.com A patented method describes the reaction of a Linagliptin crude product with an azo catalyst in the presence of an acid to produce the dimeric impurity. google.com This approach is advantageous as it is simple, utilizes readily available materials, and results in a high yield and high-purity product suitable for qualitative and quantitative analysis in quality control processes. google.com

The reaction is typically carried out in a mixed solvent system, such as dichloromethane combined with ethanol, tetrahydrofuran, or acetonitrile. google.compatsnap.com An azo compound serves as the catalyst, and an acid is used to facilitate the dimerization. The reaction temperature is generally maintained between 30-50 °C. google.com Upon completion, the product is isolated through concentration, cooling, and crystallization, followed by washing and drying to yield the final high-purity this compound impurity. google.compatsnap.com

The selection of catalyst, acid, and solvent can be optimized to maximize yield and purity, as demonstrated by various examples in the patented synthesis.

Table 1: Examples of Catalytic Synthesis of this compound google.compatsnap.com
CatalystAcidSolvent System (v/v)Reaction TemperatureYieldHPLC Purity
Dimethyl azodiisobutyrateHydrochloric acid (2.0mol/L)Dichloromethane:Ethanol (10:1)35 °C97.12%99.91%
AzobisisovaleronitrileHydrochloric acid (2.0mol/L)Dichloromethane:Ethanol (8:1)35 °C94.33%99.83%
Dimethyl azodiisobutyrateFormic acid (1mol/L)Dichloromethane:Tetrahydrofuran (10:1)30 °C93.40%99.82%
2,2'-DihydroxyazobenzeneHydrochloric acid (2.0mol/L)Dichloromethane:Ethanol (15:1)35 °C91.11%99.60%
Dimethyl azodiisobutyrateAcetic acid (2mol/L)Dichloromethane:Acetonitrile (10:1)50 °C89.85%99.31%

Analytical Methodologies for Detection, Identification, and Quantification of Linagliptin Methyldimer

Development and Validation of Chromatographic Methods

The development of chromatographic methods for Linagliptin Methyldimer focuses on achieving adequate separation from the main Linagliptin peak and other related impurities. These methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust for their intended purpose. nih.gov

HPLC is a widely used technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. academicstrive.com Method development for this compound involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of separation for Linagliptin and its impurities. academicstrive.com This technique utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For this compound, various C18 columns have been proven effective in resolving it from the parent drug and other process-related impurities.

Table 1: Examples of Stationary Phases Used in Linagliptin Impurity Analysis

Column Type Particle Size (µm) Dimensions (mm) Description
Zorbax SB-Aq 5 250 x 4.6 A stable C18 column suitable for use with highly aqueous mobile phases, providing good peak shape for polar compounds. nih.gov

| C18 Column | 5 | 250 x 4.6 | A general-purpose C18 column commonly used for the separation of Linagliptin and its impurities. academicstrive.com |

This table is interactive. Click on the headers to sort.

The composition of the mobile phase is a critical parameter in controlling the retention and separation of analytes. Both isocratic and gradient elution methods are employed for the analysis of this compound.

Isocratic Elution : In this mode, the mobile phase composition remains constant throughout the analysis. This approach is simpler and provides reproducible retention times. A typical mobile phase for Linagliptin analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. academicstrive.com

Gradient Elution : For complex mixtures containing impurities with a wide range of polarities, gradient elution is preferred. This method involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the elution of strongly retained compounds like the methyldimer impurity in a reasonable time while maintaining good resolution for early-eluting peaks. nih.gov A stability-indicating method for Linagliptin and its related substances utilized a gradient elution with a mobile phase consisting of a buffer and an organic modifier to separate nine specified impurities. nih.gov

UV-Vis detection is the most common detection method for HPLC analysis of Linagliptin and its impurities due to the presence of a chromophore in the molecular structure. academicstrive.com

UV-Vis Detectors : These detectors measure the absorbance of the column eluent at a specific wavelength. For Linagliptin, detection is often carried out at wavelengths around 225 nm or 292 nm to achieve maximum sensitivity. academicstrive.comnih.gov

Photodiode Array (PDA) Detectors : A PDA detector provides a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for impurity analysis as it allows for peak purity assessment, helping to confirm that a chromatographic peak corresponds to a single compound. nih.gov It also aids in the identification of unknown impurities by comparing their UV spectra with those of reference standards.

Table 2: Typical HPLC Detection Parameters for Linagliptin Analysis

Detector Type Wavelength (nm) Application
UV-Vis 292 Routine quantification of Linagliptin. academicstrive.com
UV-Vis 225 Detection of Linagliptin and its degradation products. nih.gov

| PDA | Spectral Scan | Peak purity analysis and impurity identification. nih.gov |

This table is interactive. Users can filter by detector type.

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm) and higher operating pressures than conventional HPLC. nih.gov This technology offers significant improvements in resolution, speed, and sensitivity, making it highly suitable for impurity profiling.

A UPLC method for Linagliptin has been developed using an Agilent SB-C18 column (50 mm × 2.1 mm, 1.8 µm) with a mobile phase of 0.01 M potassium phosphate (pH 4.0) and acetonitrile (30:70) at a flow rate of 0.3 mL/min. researchgate.net Detection was performed at 292 nm using a PDA detector. researchgate.net Similar principles would be applied to develop a method specifically for this compound, focusing on the separation from the main API.

The use of UPLC technology provides several key advantages for the analysis of trace impurities like this compound:

Increased Resolution and Sensitivity : The smaller particle size of UPLC columns leads to narrower peaks and better separation efficiency, which is crucial for resolving closely eluting impurities. This also results in higher peak heights, enhancing detection sensitivity and allowing for lower limits of quantification (LOQ). researchgate.net

Faster Analysis Times : UPLC methods significantly reduce run times compared to traditional HPLC. For example, a UPLC method for Linagliptin achieved a total analysis time of 5.0 minutes, with the main peak eluting at 1.5 minutes. researchgate.net This high throughput is beneficial in quality control environments.

Reduced Solvent Consumption : The lower flow rates and shorter run times associated with UPLC lead to a substantial decrease in solvent usage, making it a more environmentally friendly and cost-effective technique.

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Method Transferability and Robustness Considerations

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For high-performance liquid chromatography (RP-HPLC) methods used to analyze Linagliptin and its related substances, including potential dimers, robustness is a critical validation parameter. impactfactor.org

To evaluate method robustness, key chromatographic parameters are intentionally varied. impactfactor.org Studies have shown that variations in mobile phase composition, pH, flow rate, and detection wavelength are typically assessed. impactfactor.orgjocpr.com The effect of these changes on the analytical results, such as peak area, retention time, and resolution between peaks, is monitored, often by calculating the percentage relative standard deviation (%RSD). impactfactor.org

A typical robustness study for a Linagliptin analytical method might involve the parameters detailed in the table below.

Table 1: Example of Robustness Study Parameters for a Linagliptin HPLC Method

Parameter Original Value Variation 1 Variation 2
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min
Mobile Phase pH 2.7 2.5 2.9

| Detection Wavelength | 238 nm | 236 nm | 240 nm |

The results of such studies demonstrate the method's suitability for transfer between different laboratories and instruments, a key aspect of method transferability. A validated, robust method ensures consistent performance and reliable quantification of impurities like this compound across different analytical environments. impactfactor.org

Advanced Hyphenated Analytical Techniques

The structural elucidation and sensitive detection of complex impurities such as this compound necessitate the use of advanced hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for the identification and characterization of impurities and degradation products of Linagliptin. nih.govnih.gov This technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds like this compound. The high resolution allows for the differentiation of substances with very similar masses, ensuring specificity. nih.gov In studies of Linagliptin, LC-HRMS has been instrumental in elucidating the structures of various degradants formed under stress conditions, demonstrating its applicability for identifying process-related impurities. mdpi.comnih.gov

Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS)

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. scispace.com When coupled with a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer, it becomes an exceptionally powerful technique for impurity profiling. nih.govscispace.com UPLC-Q-ToF-MS provides both high-resolution mass data and the ability to perform fragmentation studies (MS/MS), which helps in the structural confirmation of impurities. nih.govresearchgate.net This technique has been successfully used to investigate the degradation pathways of Linagliptin, identifying unknown products by analyzing their mass and fragmentation patterns. nih.govnih.gov The sensitivity and accuracy of UPLC-Q-ToF-MS make it highly suitable for detecting and identifying trace-level impurities, including dimers, in the active pharmaceutical ingredient (API). nih.gov

Analytical Method Validation Parameters for this compound Assays (ICH guidelines)

The validation of analytical methods used to quantify impurities is mandatory to ensure the reliability of the results. The ICH provides a framework for this process, with specificity and linearity being fundamental parameters. jocpr.com

Specificity and Resolution from Related Substances

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. asianpubs.org For a method designed to quantify this compound, it must demonstrate that the signal measured is solely from the dimer and not from Linagliptin or any other related substance. jocpr.comasianpubs.org

This is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. mdpi.comasianpubs.org The analytical method must be able to separate the main drug peak from all resulting impurity and degradant peaks. jocpr.comasianpubs.org Patent literature describes HPLC methods using octadecylsilane columns with gradient elution programs specifically designed to achieve effective separation of Linagliptin from its various related substances. google.com The resolution between adjacent peaks is a key measure of the method's separating power.

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To determine the linearity for the quantification of an impurity like this compound, a series of standard solutions at different concentrations are prepared and analyzed. impactfactor.orgjetir.org

The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. impactfactor.org Key parameters derived from this analysis include the correlation coefficient (R²), the y-intercept, and the slope of the regression line. impactfactor.orgresearchgate.net An R² value close to 1 (typically >0.99) indicates a strong linear relationship. researchgate.netnih.gov While specific data for this compound is proprietary, the validation approach would be analogous to that of Linagliptin itself, for which numerous methods have been validated. impactfactor.orgjocpr.com

Table 2: Representative Linearity Data for Linagliptin Analytical Methods

Method Type Concentration Range (µg/mL) Correlation Coefficient (R²) Regression Equation Source
RP-HPLC 10–50 >0.995 y = 136.44x - 388.27 impactfactor.orgresearchgate.net
RP-HPLC 5-30 0.9983 Y = 64609x + 868381 jocpr.com
UV Spectrophotometry 5–45 0.9989 y = 0.0265x + 0.0602 nih.gov
Fluorescence Quenching 0.1–3.0 0.9999 Not Specified nih.gov

The established concentration range over which the method is linear, accurate, and precise is known as the calibration range. impactfactor.org For an impurity, this range must cover the expected levels, from the reporting threshold up to the specification limit.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities in active pharmaceutical ingredients (APIs) like Linagliptin, sensitive analytical methods are required to ensure that even trace amounts are accurately monitored.

The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N) of the analytical instrument's response. Typically, an S/N ratio of 3:1 is used to establish the LOD, while a ratio of 10:1 is used for the LOQ. academicstrive.com Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. academicstrive.com

While "this compound," also known as "Linagliptin Dimer Impurity 2," is a known process-related and degradation impurity of Linagliptin, specific LOD and LOQ values for this particular compound are not detailed in the reviewed scientific literature. chemicea.com However, studies on the analytical validation for other Linagliptin impurities provide insight into the typical sensitivity of the methods employed.

For instance, a high-performance liquid chromatography (HPLC) method developed for the analysis of Linagliptin and its related substances demonstrated LOD values for specified impurities ranging from 0.004% to 0.005% w/w and LOQ values from 0.013% to 0.015% w/w. asianpubs.orgresearchgate.net In another study, the LOQ for identified impurities was established at a content level of 0.05% relative to a 1 mg/mL Linagliptin concentration, with a corresponding LOD of 0.01%. nih.gov These values underscore the high sensitivity of modern chromatographic techniques used for pharmaceutical quality control.

The following table summarizes representative LOD and LOQ values for various unnamed impurities of Linagliptin as reported in the literature.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLCSpecified Impurities0.004-0.005% w/w0.013-0.015% w/w
HPLCIdentified Impurities0.01%0.05%
Visible SpectrophotometryLinagliptin1.5815 µg/mL4.7924 µg/mL
RP-HPLCLinagliptin0.17854 µg/mL0.54105 µg/mL

This table presents data for Linagliptin and its general impurities, as specific data for this compound was not available in the reviewed sources. asianpubs.orgresearchgate.netnih.govimpactfactor.orgnih.gov

Precision and Accuracy of Methyldimer Quantification

Precision and accuracy are fundamental validation parameters that demonstrate the reliability of a quantitative analytical method. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.

As with LOD and LOQ, specific data on the precision and accuracy for the quantification of this compound is not explicitly available in the reviewed literature. However, the validation of analytical methods for Linagliptin and its other impurities confirms that high levels of precision and accuracy are achievable.

For the analysis of Linagliptin impurities, method precision is often evaluated by performing multiple injections of a solution containing the impurities at a specified concentration. In one such study, the RSD for peak areas of impurities at the 0.15% level did not exceed 10.0%, meeting the acceptance criteria. nih.gov For the quantification of Linagliptin itself, intraday and interday precision studies have shown RSD values of less than 2%, indicating excellent repeatability. impactfactor.orgnih.gov

The accuracy of these methods is typically assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage of recovery. Studies on Linagliptin and its related substances report accuracy values in the range of 93.2% to 101.3%. asianpubs.orgresearchgate.net For Linagliptin quantification, mean recovery percentages between 99.33% and 99.88% have been achieved. impactfactor.org These findings demonstrate that the analytical methods employed are capable of producing precise and accurate results for the quantification of impurities in Linagliptin.

Below is a table summarizing the precision and accuracy data for Linagliptin and its general impurities from various studies.

Analytical MethodAnalytePrecision (%RSD)Accuracy (% Recovery)
HPLCSpecified ImpuritiesNot Exceeding 10.0%93.2 - 101.3%
RP-HPLCLinagliptin0.13 - 0.24%99.33 - 99.88%
Visible SpectrophotometryLinagliptin< 2%99.46 - 100.8%

This table presents data for Linagliptin and its general impurities, as specific data for this compound was not available in the reviewed sources. asianpubs.orgresearchgate.netnih.govimpactfactor.orgnih.gov

Impurity Profiling and Control Strategies for Linagliptin Methyldimer in Chemical Manufacturing

Establishment of Impurity Profile for Linagliptin Active Pharmaceutical Ingredient

The impurity profile of a drug substance is a comprehensive list of all potential and actual impurities. For Linagliptin, these are broadly categorized as organic impurities (process-related or degradation products), inorganic impurities, and residual solvents. alentris.org The profile includes starting materials, intermediates from the synthesis process, and various degradation products that can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. alentris.orgnih.gov

Forced degradation studies are crucial for identifying potential degradants. Such studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.net Notably, a Linagliptin dimer has been identified as a degradation product formed through acid-catalyzed aza-enolization. nih.gov Process development studies have also identified several process-related impurities, with some appearing at levels between 0.15% to 0.5% during manufacturing. nih.govresearchgate.net These impurities must be identified and controlled to meet the rigorous standards set by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

Linagliptin Methyldimer is a recognized process-related impurity. pharmaffiliates.comlgcstandards.com The impurity profile of Linagliptin is diverse, encompassing various structural analogues and byproducts.

Table 1: Selected Impurities Identified in Linagliptin Manufacturing and Degradation Studies This table is for illustrative purposes and includes a selection of known impurities.

Impurity NameCAS NumberMolecular FormulaCategory
This compound1418133-47-7C₅₁H₅₆N₁₆O₄Process-Related
Linagliptin Dimer ImpurityN/AC₅₂H₅₉N₁₇O₄Process-Related
Linagliptin Diene Impurity2463617-43-6C₂₅H₂₈N₈O₂Process-Related
Linagliptin N-Formyl Impurity2137744-33-1C₂₆H₂₈N₈O₃Process-Related
LNGN amino impurityN/AN/AProcess-Related
LNGN N-Boc impurityN/AN/AProcess-Related
Acidic Degradant (AD2 - Dimer)N/AN/ADegradation Product

Source: Data compiled from multiple sources. nih.govpharmaffiliates.comrasayanjournal.co.in

Methodologies for Monitoring this compound Levels During Synthesis and Purification

Accurate and sensitive analytical methods are essential for quantifying the levels of this compound and other impurities throughout the manufacturing process. alentris.org The primary technique for this purpose is Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), often coupled with a photodiode array (PDA) detector. rasayanjournal.co.inmdpi.comnih.gov

These stability-indicating methods are developed to separate the main API from all known impurities and degradation products. nih.gov Validation of these analytical procedures is performed according to ICH guidelines to ensure they are accurate, precise, specific, and robust. rasayanjournal.co.inasianpubs.org

For the structural elucidation and characterization of unknown impurities, more advanced hyphenated techniques are employed. Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF), provides detailed information on the molecular weight and fragmentation patterns of impurities, enabling their definitive identification. nih.govresearchgate.net

Table 2: Example Chromatographic Conditions for Linagliptin Impurity Analysis This table represents typical parameters and may vary between specific validated methods.

ParameterCondition 1Condition 2
Column Kromasil C18Zorbax SB-Aq (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid (pH 2.5)0.02M KH₂PO₄ Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile:Water:Methanol (70:15:15 v/v/v)
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 225 nm225 nm
Column Temperature Ambient45 °C

Source: Data compiled from various analytical method development studies. rasayanjournal.co.innih.gov

Process Analytical Technology (PAT) Applications for Real-time Dimer Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality by building it into the process from the start.

While specific PAT applications for this compound control are not extensively detailed in public literature, the principles can be readily applied. Real-time monitoring of the reaction mixture can be achieved using in-line or on-line spectroscopic tools such as Near-Infrared (NIR) or Raman spectroscopy. These techniques could potentially monitor the concentration of key reactants or the emergence of the dimer signature in real-time.

By correlating spectroscopic data with off-line HPLC measurements, a predictive model can be built. This model would allow for the continuous estimation of the methyldimer concentration within the reactor. If the predicted concentration approaches a predefined limit, the process control system could automatically adjust critical process parameters (CPPs)—such as temperature, pressure, or reactant feed rate—to steer the reaction away from the impurity-forming pathway. This proactive control strategy prevents deviations in quality, reduces the need for end-product testing, and minimizes batch failures.

Chemical Engineering Approaches for Minimizing this compound Formation in Industrial Processes

Chemical engineering principles are fundamental to designing manufacturing processes that are robust and effectively control impurity formation. A key modern approach is the use of Design of Experiments (DoE), a statistical methodology to systematically determine the relationship between process inputs and outputs. acs.org

By applying DoE, critical process parameters that significantly impact the formation of this compound can be identified and optimized. acs.org These parameters often include:

Reaction Temperature: Lowering or precisely controlling the temperature can reduce the rate of side reactions leading to dimer formation.

Stoichiometry: Adjusting the molar ratio of reactants can ensure the primary reaction is favored, leaving less opportunity for unreacted intermediates to form dimers.

Solvent System: The choice of solvent can influence reaction kinetics and impurity solubility.

Reaction Time: Optimizing the duration of the reaction can maximize the yield of Linagliptin while minimizing the window for byproduct formation.

Beyond reaction optimization, downstream processing is critical for impurity removal. Specific purification strategies, such as salification of the crude Linagliptin with hydrochloric acid or controlled recrystallization from selected solvents like toluene, have been shown to be effective in reducing certain process-related impurities to below the 0.1% identification threshold. nih.gov Advanced purification techniques, including multi-stage crystallization and chromatography, can be engineered to specifically target and remove dimeric impurities, ensuring the final API meets all quality specifications. nih.gov

Computational Chemistry and Modeling Approaches for Linagliptin Methyldimer

Molecular Modeling and Simulation Studies of Dimer Conformation

Molecular modeling and simulation techniques are powerful methods to explore the three-dimensional structure and dynamic behavior of molecules like Linagliptin Methyldimer. These approaches can elucidate the preferred spatial arrangement of the dimer, which is crucial for understanding its physical properties and potential interactions with biological systems.

Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the conformational landscape of this compound in various environments, such as in solution or in a crystalline state. By simulating the atomic motions over time, MD can reveal the flexibility of the molecule, identify stable and metastable conformations, and calculate thermodynamic properties associated with conformational changes. Such simulations have been effectively used to study the behavior of Linagliptin and other enzyme inhibitors, providing insights into their binding mechanisms and dynamic interactions. derpharmachemica.comnih.govmdpi.com For this compound, MD simulations could help in understanding how the two monomeric units are oriented with respect to each other and the nature of the intramolecular forces that stabilize the dimeric structure.

The following table illustrates the kind of data that can be obtained from molecular dynamics simulations, using representative parameters that would be relevant for analyzing the conformational stability of this compound.

Table 1: Representative Molecular Dynamics Simulation Parameters for this compound Analysis

ParameterDescriptionTypical Value/RangeSignificance for Dimer Conformation
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.0.5 - 3.0 ÅIndicates the stability of the dimer's overall structure during the simulation.
Radius of Gyration (Rg)Represents the compactness of the molecule.10 - 20 ÅProvides insights into the overall shape and folding of the dimer.
Intramolecular Hydrogen BondsNumber of hydrogen bonds formed within the dimer molecule.VariableHighlights key interactions that stabilize the folded conformation of the dimer.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.500 - 1500 ŲIndicates changes in the dimer's exposure to the solvent, which can be related to conformational changes.

Theoretical Prediction of Spectroscopic Properties for Structural Confirmation

Computational methods, particularly those based on quantum mechanics, are highly effective in predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for the structural elucidation and confirmation of compounds like this compound, especially when experimental data is scarce or requires interpretation.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. niscpr.res.innih.gov For this compound, DFT calculations could generate theoretical spectra that can be compared with experimental data to confirm its chemical structure. For example, predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental peaks, which is particularly useful for complex molecules. Similarly, calculated IR and Raman spectra can help in identifying characteristic vibrational modes associated with the functional groups present in the dimer.

A study on Linagliptin utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to calculate its vibrational and electronic spectra, showing good agreement with experimental data. niscpr.res.in A similar approach could be applied to the methyldimer. The following table provides an example of how theoretical and experimental spectroscopic data for a key functional group in Linagliptin could be presented, which would be analogous for the methyldimer.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for Linagliptin (Illustrative for Dimer Analysis)

Vibrational ModeTheoretical Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental FT-IR Frequency (cm⁻¹)Assignment
N-H stretch32203222Symmetric stretching of the amine group
C=O stretch17211720Stretching of the carbonyl groups in the xanthine (B1682287) ring
C≡C stretch24562552Stretching of the butynyl group

Data derived from a computational study on Linagliptin, illustrating the type of analysis applicable to its methyldimer. niscpr.res.in

Quantum Chemical Calculations for Elucidating Dimerization Reaction Mechanisms

Quantum chemical calculations are instrumental in investigating the mechanisms of chemical reactions, providing detailed information about the energetics and pathways of molecular transformations. For this compound, which is an impurity, understanding its formation mechanism is crucial for developing strategies to minimize its presence in the final drug product.

Computational methods can be used to model the potential reaction pathways leading to the formation of the dimer from Linagliptin monomers. This involves identifying the reactants, transition states, intermediates, and products along the reaction coordinate. By calculating the activation energies and reaction enthalpies for different proposed mechanisms, the most plausible pathway for dimerization can be determined. For instance, studies on the degradation of Linagliptin have identified dimer formation under acidic conditions, suggesting a potential acid-catalyzed mechanism. nih.gov Quantum chemical calculations could be employed to model the steps of such a reaction, including the protonation of the Linagliptin molecule and the subsequent nucleophilic attack leading to the formation of the dimeric structure.

The following table outlines the key parameters that would be calculated in a quantum chemical study of the Linagliptin dimerization reaction.

Table 3: Key Parameters from Quantum Chemical Calculations for Dimerization Reaction Mechanism

ParameterDescriptionSignificance for Reaction Mechanism
Activation Energy (Ea)The minimum energy required for the reaction to occur.Determines the rate of the dimerization reaction; a lower Ea indicates a faster reaction.
Reaction Enthalpy (ΔH)The net change in heat content during the reaction.Indicates whether the dimerization is an exothermic (releases heat) or endothermic (absorbs heat) process.
Gibbs Free Energy of Activation (ΔG‡)The change in free energy from reactants to the transition state.Provides a more complete picture of the reaction's spontaneity and rate under specific conditions.
Transition State GeometryThe molecular structure at the highest point of the energy barrier.Provides insights into the critical bond-forming and bond-breaking events during the dimerization process.

Emerging Research Directions and Analytical Innovations for Linagliptin Methyldimer

Development of Orthogonal Analytical Techniques for Enhanced Dimer Confirmation

The unambiguous identification and quantification of Linagliptin Methyldimer necessitate a multi-faceted analytical approach. Over-reliance on a single analytical technique can lead to incomplete or erroneous characterization, particularly when dealing with complex mixtures containing structurally similar compounds. Orthogonal analytical techniques, which employ different separation and detection principles, provide a more comprehensive and robust confirmation of the dimer's presence and purity.

Recent advancements in analytical instrumentation have paved the way for the development of powerful orthogonal methods. Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) has emerged as a particularly effective strategy. In a typical 2D-LC setup, the sample is subjected to a primary separation mechanism (e.g., reversed-phase chromatography), and specific fractions are then transferred to a second, orthogonal column (e.g., hydrophilic interaction liquid chromatography or ion-exchange chromatography) for further separation before detection by MS. This approach significantly enhances peak capacity and resolution, enabling the separation of the this compound from the monomeric API and other closely related impurities that may co-elute in a one-dimensional separation.

Ion mobility spectrometry (IMS), another powerful technique, offers an additional dimension of separation based on the size, shape, and charge of an ion. When coupled with mass spectrometry (IMS-MS), it can differentiate between isomers that are indistinguishable by mass alone. This is particularly relevant for this compound, which can exist in different isomeric forms. The distinct drift times of different isomers in the IMS cell provide a unique signature for their identification.

Analytical Technique Principle of Separation/Detection Application in this compound Analysis Key Advantages
2D-LC-MS Combines two independent liquid chromatography separation modes with mass spectrometry detection.Separation of the dimer from the monomer and other process-related impurities with high resolution.Enhanced peak capacity, improved resolution of complex mixtures, and confident peak identification.
IMS-MS Separates ions based on their size, shape, and charge in the gas phase, coupled with mass-to-charge ratio detection.Differentiation of potential isomers of the this compound.Ability to separate isomers, providing an additional layer of structural confirmation.
Hyphenated Spectroscopic Techniques (e.g., LC-NMR) Couples the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance spectroscopy.Unambiguous structural confirmation of the isolated dimer impurity.Provides detailed structural information for definitive identification without the need for extensive isolation and purification.

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

The integration of artificial intelligence (AI) and machine learning (ML) into pharmaceutical development and manufacturing is heralding a new era of proactive quality control. These computational tools can analyze vast datasets to identify patterns, predict outcomes, and optimize processes, thereby offering significant potential for the prediction and control of impurities like this compound.

Machine learning algorithms can be trained on historical manufacturing data, including reaction parameters (e.g., temperature, pH, reactant concentrations), raw material attributes, and corresponding impurity profiles. By identifying complex correlations that may not be apparent through traditional statistical analysis, these models can predict the likelihood of dimer formation under specific manufacturing conditions. This predictive capability allows for the implementation of proactive control strategies to minimize dimer formation.

AI/ML Application Description Potential Impact on this compound Control
Predictive Modeling of Impurity Formation Machine learning models trained on historical manufacturing data to predict the formation of impurities based on process parameters.Enables proactive process control to minimize the formation of this compound by identifying and optimizing critical process parameters.
In Silico Degradation Pathway Prediction AI-powered software that predicts potential degradation products and impurities based on the chemical structure of the API.Facilitates the early identification of the potential for dimer formation, guiding analytical method development and the synthesis of reference standards.
Automated Analysis of Analytical Data AI algorithms for the automated processing and interpretation of large analytical datasets (e.g., from LC-MS).Accelerates the identification and quantification of this compound in routine quality control, reducing manual review time and potential for human error.

Novel Synthetic Strategies for Isomer-Specific Dimer Formation and Characterization

The definitive characterization and toxicological assessment of any impurity require the availability of a pure reference standard. For this compound, which can exist as multiple isomers, the development of synthetic strategies that allow for the controlled, isomer-specific formation of the dimer is a critical research area. Such strategies not only provide the necessary reference materials for analytical method validation but also contribute to a deeper understanding of the mechanisms of dimer formation.

Traditional synthetic approaches to impurities often rely on mimicking the conditions under which the impurity is formed in the manufacturing process, which can lead to a mixture of products that are difficult to separate. Novel synthetic strategies are focusing on more controlled and selective reactions. For instance, the use of protecting groups and specific coupling reagents can direct the dimerization reaction to occur at specific sites on the Linagliptin molecule, leading to the preferential formation of a single isomer.

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of pharmaceutical impurities. The use of more environmentally benign solvents, catalysts, and reaction conditions can lead to cleaner reaction profiles and easier purification of the desired dimer isomer. The characterization of these synthetically prepared isomers relies on a combination of advanced analytical techniques, including 2D-NMR spectroscopy and single-crystal X-ray diffraction, to unequivocally determine their stereochemistry and connectivity.

Synthetic Strategy Description Advantages for this compound Synthesis Characterization Techniques
Directed Dimerization using Protecting Groups Strategic use of protecting groups to block reactive sites on the Linagliptin molecule, allowing for dimerization to occur at a specific, desired location.High degree of control over the regioselectivity of the dimerization reaction, leading to the formation of a specific isomer.2D-NMR (COSY, HSQC, HMBC), Mass Spectrometry
Catalyst-Controlled Dimerization Employment of specific catalysts that can facilitate the formation of a particular stereoisomer of the dimer.Potential for high stereoselectivity, yielding a single enantiomer or diastereomer of the this compound.Chiral Chromatography, Polarimetry, Single-Crystal X-ray Diffraction
Flow Chemistry Synthesis Performing the dimerization reaction in a continuous flow reactor, allowing for precise control over reaction time, temperature, and stoichiometry.Improved reaction control, enhanced safety, and potential for higher yields and purity of the desired dimer isomer.In-line Process Analytical Technology (PAT), HPLC, UPLC-MS

Microfluidics and Miniaturized Systems for High-Throughput Impurity Analysis

The demand for faster and more efficient analytical methods in the pharmaceutical industry has spurred the development of microfluidics and miniaturized analytical systems. These "lab-on-a-chip" technologies offer a multitude of advantages for impurity analysis, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation.

Microfluidic devices can integrate various analytical operations, such as sample preparation, separation, and detection, onto a single, small chip. For the analysis of this compound, a microfluidic chip could be designed to perform a rapid electrophoretic separation of the dimer from the API, followed by sensitive detection using integrated electrochemical or optical sensors. The high surface-area-to-volume ratio in microchannels can also lead to more efficient separations compared to conventional HPLC.

The high-throughput capabilities of microfluidic systems are particularly valuable for screening multiple process conditions or formulation variables to identify those that minimize dimer formation. By running numerous experiments in parallel on a single chip, researchers can quickly generate large datasets to inform process optimization and control strategies.

Microfluidic Application Description Benefits for this compound Analysis
Miniaturized Liquid Chromatography Integration of chromatographic separation channels and stationary phases onto a microchip.Reduced solvent consumption, faster separation times, and potential for integration with other analytical functions.
Capillary Electrophoresis on a Chip Performing electrophoretic separations in microchannels etched onto a chip, separating molecules based on their charge-to-size ratio.High separation efficiency, rapid analysis, and minimal sample volume requirements.
High-Throughput Screening Platforms Microfluidic devices with multiple parallel channels for simultaneously analyzing numerous samples or reaction conditions.Rapid screening of process parameters to identify conditions that minimize the formation of this compound.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Linagliptin Methyldimer with high purity and yield?

  • Methodological Answer :

  • Optimization of Reaction Conditions : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate formation .

  • Purification : Employ multiple water washes to remove diethylammonium chloride and excess diethylamine . For final purification, use column chromatography with solvents optimized for polarity (e.g., ethyl acetate/hexane gradients).

  • Characterization : Validate identity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For novel compounds, include elemental analysis and X-ray crystallography if possible .

  • Reproducibility : Document all steps in the supplementary materials, including solvent ratios, temperatures, and catalyst concentrations .

    Example Purification Table :

    StepTechniqueSolvent SystemYield (%)Purity (HPLC)
    1WashingH2_2O-85%
    2ColumnEtOAc/Hexane65≥98%

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Pair with LC-MS/MS for structural confirmation .
  • Spectroscopy : Employ FT-IR to identify functional groups (e.g., dimer-specific bonds) and compare with monomeric linagliptin .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .
  • Stability Testing : Conduct accelerated degradation studies under acidic/alkaline conditions to identify degradation products .

Advanced Research Questions

Q. How can researchers investigate the mechanistic impact of this compound’s dimeric structure on DPP-4 inhibition?

  • Methodological Answer :

  • Molecular Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses and affinity (ΔG) of the dimer vs. monomer. Validate with mutagenesis studies targeting dimer-binding residues .
  • Kinetic Assays : Perform enzyme inhibition assays under pseudo-first-order conditions. Calculate KiK_i values and compare with monomeric linagliptin .
  • Structural Analysis : Utilize cryo-EM or X-ray crystallography to resolve the dimer-enzyme complex, focusing on hydrogen-bonding networks and steric effects .
  • In Vivo Correlation : Design pharmacokinetic (PK) studies in rodent models to assess bioavailability and tissue distribution differences .

Q. How should contradictory pharmacokinetic data for this compound across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like dosage regimens, patient demographics (e.g., renal impairment), and analytical methods .
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Use tools like R or Prism for sensitivity analysis .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions, including identical LC-MS/MS protocols and matched patient cohorts (e.g., age, CKD stage) .
  • Ethnicity Considerations : Evaluate pharmacokinetics in dedicated phase I trials across ethnic groups, as linagliptin’s PK is race-insensitive, but dimer-specific data may differ .

Data Presentation and Reproducibility Guidelines

Q. What strategies ensure reproducibility of this compound studies in academic research?

  • Methodological Answer :

  • Detailed Supplemental Materials : Include step-by-step synthesis protocols, raw spectral data, and statistical code in supplementary files .
  • Negative Controls : Always incorporate controls (e.g., monomeric linagliptin, vehicle-only groups) in biological assays to isolate dimer-specific effects .
  • Open Data : Deposit datasets in repositories like Zenodo or Figshare with DOIs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative Verification : Partner with independent labs to validate key findings, particularly for novel mechanisms or high-impact claims .

Avoiding Common Pitfalls

  • Question Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Ethical Compliance : For preclinical studies, follow ARRIVE guidelines for animal research and obtain IRB approval for human-derived data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.